molecular formula C10H10FNO B3026843 9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 1151397-80-6

9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Cat. No.: B3026843
CAS No.: 1151397-80-6
M. Wt: 179.19
InChI Key: KMYVMVIUWUEBAT-UHFFFAOYSA-N
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Description

9-Fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS 1151397-80-6) is a fluorinated benzazepinone derivative of high interest in medicinal chemistry and anticancer drug discovery. With a molecular formula of C10H10FNO and a molecular weight of 179.19 g/mol, this compound serves as a versatile synthetic intermediate . Scientific literature highlights the strategic value of related dihydrobenzazepinone scaffolds in the structure-based design of potent and orally bioavailable inhibitors that target the WIN site of the chromatin-associated protein WDR5 . WDR5 is a high-profile target in oncology, and disrupting its interaction with oncoproteins like MYC shows promise for treating various solid and hematological malignancies . As such, this fluorinated core is a valuable building block for researchers developing and optimizing novel small-molecule therapeutics, particularly for probing cancer biology and generating new lead compounds . The product is provided with high purity (97%) and is intended for research applications only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

9-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-8-5-1-3-7-4-2-6-9(13)12-10(7)8/h1,3,5H,2,4,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYVMVIUWUEBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)F)NC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50701479
Record name 9-Fluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1151397-80-6
Record name 9-Fluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with ethyl chloroacetate in the presence of a base to form an intermediate, which is then cyclized to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the parent compound.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Compounds with various functional groups replacing the fluorine atom.

Scientific Research Applications

9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in the Benzoazepinone Core

The biological and physicochemical properties of benzoazepinones are highly dependent on substituent type and position. Key analogues include:

Table 1: Substituent-Based Comparison
Compound Name Substituent(s) CAS Number Molecular Formula Key Properties/Applications Reference
9-Fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one 9-F 1151397-80-6 C₁₀H₁₀FNO High metabolic stability; research reagent
4,5-Dihydro-1H-benzo[b]azepin-2(3H)-one (Parent) None 4424-80-0 C₁₀H₁₁NO Baseline compound for SAR studies
7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one 7-Br; diazepine core 219686-43-8 C₉H₉BrN₂O Potential σ receptor ligand
9-Chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one 9-Cl 1310699-69-4 C₁₀H₁₀ClNO Higher lipophilicity (LogP: 2.70)
(S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one 3-NH₂ N/A C₁₀H₁₂N₂O Intermediate in antibiotic synthesis
Bz-423 (7-chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one) Multiple substituents N/A C₂₇H₂₂ClN₂O₂ Apoptosis inducer via F0F1-ATPase modulation

Key Observations :

  • Fluorine vs. Chlorine : The 9-fluoro derivative (LogP ~2.7) is less lipophilic than the 9-chloro analogue (LogP 2.70) , which may influence membrane permeability.
  • Diazepinone vs. Azepinone: The diazepinone core (e.g., 7-bromo derivative) introduces an additional nitrogen, altering receptor binding profiles .
  • Amino Substituents: The 3-amino analogue is used in mutasynthesis for capuramycin antibiotics, demonstrating the scaffold’s versatility .

Biological Activity

9-Fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following characteristics:

PropertyValue
Chemical Formula C₁₀H₁₀FNO
Molecular Weight 179.19 g/mol
IUPAC Name 9-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one
CAS Number 1151397-80-6
Melting Point 285 °C (dec.)
Boiling Point 327.7 °C at 760 mmHg

Biological Activity

Research into the biological activity of this compound suggests various pharmacological potentials:

  • Antitumor Activity :
    • In studies evaluating cyclin-dependent kinase inhibitors, derivatives of this compound have shown promise in inhibiting tumor cell proliferation. The structure-activity relationship (SAR) indicated that modifications to the benzoazepine structure could enhance antitumor efficacy .
  • Neutrophil Activity Modulation :
    • Similar compounds have been evaluated for their effects on neutrophil activity. For instance, certain derivatives exhibited dual inhibitory effects on superoxide anion generation and neutrophil elastase release in human neutrophils . This suggests that the benzoazepine scaffold may play a role in modulating inflammatory responses.
  • Anxiolytic Potential :
    • While not directly studied for anxiolytic effects, related compounds have demonstrated significant anxiolytic properties in behavioral tests such as the elevated plus maze and open field tests. These studies indicate that modifications to similar scaffolds can yield compounds with low toxicity and high anxiolytic efficacy .

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Case Study 1 : A study on related benzoazepine derivatives indicated that structural modifications could lead to enhanced pharmacological profiles, particularly in antitumor activity . The investigation focused on the inhibition of specific kinases involved in cell cycle regulation.
  • Case Study 2 : In vitro assays demonstrated that certain derivatives could inhibit inflammatory pathways by modulating neutrophil activity, suggesting a potential therapeutic application in inflammatory diseases .

Research Findings

Recent research has focused on the synthesis and evaluation of various derivatives of benzoazepines, including this compound:

  • Structure-Activity Relationship (SAR) : Studies have shown that specific substitutions on the benzene ring influence biological activity significantly. For instance, fluorination at position 9 was found to enhance activity against specific cancer cell lines .
  • Pharmacokinetics and Toxicology : Preliminary studies suggest that compounds within this class exhibit favorable pharmacokinetic profiles with low acute toxicity levels, making them suitable candidates for further development .

Q & A

Q. What methodologies address contradictions between theoretical and experimental spectral data?

  • Methodology : Reconcile DFT-predicted 1H^1H-NMR shifts with experimental data using scaling factors (e.g., B3LYP/6-31G*). For fluorescence anomalies, check solvent polarity effects or aggregation-induced emission (AIE). Validate with multi-technique correlation (e.g., Raman spectroscopy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Reactant of Route 2
9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

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